n-Benzyl-3-(tetrahydrofuran-2-yl)propanamide
Description
N-Benzyl-3-(tetrahydrofuran-2-yl)propanamide is a synthetic amide derivative characterized by a benzyl group attached to the nitrogen atom and a tetrahydrofuran (THF) ring substituted at the third carbon of the propanamide backbone.
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-benzyl-3-(oxolan-2-yl)propanamide |
InChI |
InChI=1S/C14H19NO2/c16-14(9-8-13-7-4-10-17-13)15-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,15,16) |
InChI Key |
ZQZRFMJURIRIBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CCC(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Benzyl-3-(tetrahydrofuran-2-yl)propanamide typically involves the reaction of benzylamine with a suitable acylating agent, such as acryloyl chloride, in the presence of a base like triethylamine. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions. The intermediate product is then subjected to cyclization using a Lewis acid catalyst, such as boron trifluoride etherate, to form the tetrahydrofuran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
n-Benzyl-3-(tetrahydrofuran-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in dry tetrahydrofuran under an inert atmosphere.
Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Azides or thioethers.
Scientific Research Applications
n-Benzyl-3-(tetrahydrofuran-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-Benzyl-3-(tetrahydrofuran-2-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes. The tetrahydrofuran ring and benzyl group contribute to its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural Variations and Functional Group Impact
Table 1: Structural Comparison of Selected Propanamide Derivatives
- Key Observations: The THF ring in the target compound provides a non-aromatic, oxygen-rich environment, contrasting with the aromatic quinolinone in 9e and the fluorophenyl group in 1q . Cyprofuram () shares a tetrahydrofuran-related substituent but includes a cyclopropane carboxamide and chlorophenyl group, enhancing its pesticidal activity . Compound 21 () incorporates a rigid hydroxycyclohexyl group, promoting hydrogen bonding and higher melting points (185–195°C) .
Physical and Analytical Properties
Table 3: Physical Properties
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